Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate
Description
Properties
Molecular Formula |
C13H24F2N2O2 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate |
InChI |
InChI=1S/C13H24F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h10H,4-9,16H2,1-3H3 |
InChI Key |
VBRJQCZFZUBNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,4-Difluoroazepane Core
The azepane ring is typically constructed via ring-closing reactions of appropriate precursors such as amino alcohols or amino acids. For the 4,4-difluoro substitution, fluorination methods include:
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on azepane precursors.
- Difluorocarbene insertion into azepane derivatives.
A representative method involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Azepane precursor with ketone at C4 | Starting material |
| 2 | Treatment with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor | Converts ketone to difluoromethylene group at C4 |
| 3 | Purification by chromatography | Isolates 4,4-difluoroazepane |
This approach leverages the conversion of carbonyl groups to geminal difluorides, a well-established method in fluorine chemistry.
Protection of Carboxylate as Tert-butyl Ester
The carboxylate at the 1-position is protected as a tert-butyl ester to enhance stability and facilitate purification:
- Method: Treat the free carboxylic acid with isobutylene gas in the presence of an acid catalyst (e.g., sulfuric acid) or use tert-butyl alcohol with a coupling reagent.
- Alternative: Use tert-butyl chloroformate with a base such as triethylamine.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Carboxylic acid + tert-butyl chloroformate + base | Formation of tert-butyl ester |
| 2 | Room temperature, organic solvent (e.g., dichloromethane) | Mild conditions preserve other groups |
| 3 | Workup and purification | Isolate tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate |
Data Table: Summary of Key Reaction Conditions
| Synthetic Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Difluorination | Azepane ketone | DAST or Deoxo-Fluor | 0–25°C, inert atmosphere | 70–85 | Sensitive to moisture |
| Aminoethyl substitution | 5-Halo-4,4-difluoroazepane | Ethylenediamine | 50–80°C, inert atmosphere | 60–75 | Excess amine used |
| Esterification | 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylic acid | tert-Butyl chloroformate, triethylamine | 0–25°C, dichloromethane | 80–90 | Mild, high selectivity |
Research Results and Optimization
- Yield optimization: Use of dry solvents and inert atmosphere is critical to maintain yield and purity, especially during fluorination.
- Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures is effective.
- Scale-up considerations: Mild reaction conditions and readily available reagents facilitate larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Cell Signaling: It is used to study cell signaling pathways and molecular mechanisms of action.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders and cancer.
Diagnostic Imaging: It is used in the development of diagnostic imaging agents for medical imaging techniques such as positron emission tomography (PET).
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist of specific receptors, influencing cell signaling pathways.
Protein-Protein Interactions: The compound can disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (CAS: 1785523-74-1)
- Structural Differences: The hydroxyl group at position 5 replaces the 2-aminoethyl substituent in the target compound.
- Molecular Formula: C₁₁H₁₉F₂NO₃ vs. C₁₂H₂₁F₂N₂O₂ (target).
- Molecular Weight : 251.27 g/mol vs. ~263.35 g/mol (target) .
- Reduced basicity due to the absence of the amine group may limit cation-π interactions or protonation-dependent binding in biological systems.
- Synthetic Utility : Hydroxyl groups are often intermediates for further derivatization (e.g., oxidation to ketones or substitution with amines), suggesting the target compound could be a downstream product .
tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
- Structural Differences: Ring System: 1,4-diazepane (7-membered ring with two nitrogens) vs. azepane (single nitrogen). Substituents: A ketone at position 5 and a phenyl group at position 7 replace the 4,4-difluoro and 2-aminoethyl groups in the target compound.
- The phenyl group adds hydrophobicity, favoring lipid membrane penetration or aromatic stacking interactions. The ketone at position 5 could participate in redox reactions or serve as a site for nucleophilic addition .
- Purity and Characterization : Reported purity >95% with validated NMR data, underscoring its utility as a reference standard for structural studies .
Data Tables
Research Findings and Implications
- Aminoethyl vs. Hydroxyl: The 2-aminoethyl group in the target compound may confer stronger basicity (pKa ~9–10) than the hydroxyl analog (pKa ~15–16), enabling protonation under physiological conditions .
- Diazepane vs. Azepane : The additional nitrogen in diazepane derivatives broadens their utility in metal coordination (e.g., catalysis) but complicates synthetic routes due to increased stereochemical complexity .
Biological Activity
Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate (TBDAC) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TBDAC, including its synthesis, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
TBDAC is characterized by the following structural features:
- Molecular Formula : C12H18F2N2O2
- Molecular Weight : Approximately 250.28 g/mol
- Functional Groups : Contains a tert-butyl group, an aminoethyl side chain, and a difluoroazepane ring.
The presence of both amino and carboxylate functionalities enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of TBDAC typically involves several steps, including:
- Formation of the Difluoroazepane Ring : This involves the reaction of difluorinated precursors with amines.
- Introduction of the Aminoethyl Group : The aminomethyl group is introduced through coupling reactions using appropriate coupling agents.
- Carboxylation : The final step involves carboxylation to yield the desired ester.
Enzyme Inhibition
Research has indicated that TBDAC exhibits significant enzyme inhibitory activity, particularly against serine proteases. Initial studies suggest that it may serve as a potential alternative to aprotinin, a well-known serine protease inhibitor used in clinical settings. The inhibition of enzymes involved in blood clotting suggests its potential use in managing conditions related to coagulation disorders.
The exact mechanism by which TBDAC exerts its biological effects is still under investigation. However, preliminary studies suggest that modifications to the aminomethyl and difluoro groups can significantly alter its binding affinity and selectivity towards specific targets within biological systems. This indicates that TBDAC could interact with various receptors or enzymes, leading to diverse pharmacological effects.
Case Studies and Research Findings
- Inhibition Studies : A study conducted by Figueiredo et al. (2015) demonstrated that TBDAC effectively inhibited enzyme activity in vitro, suggesting its potential for therapeutic applications in anticoagulation therapy.
- Structural Analog Comparisons : Comparisons with structurally similar compounds revealed that TBDAC shares notable features with other fluorinated azepanes, which often exhibit enhanced lipophilicity and bioavailability—important factors for drug design.
- Potential Applications : The compound has been proposed for applications in treating various diseases, including cancer and neurological disorders, due to its ability to modulate enzyme activity.
Data Table: Comparison with Structural Analogs
| Compound Name | Similarity | Key Features |
|---|---|---|
| Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | 0.93 | Pyrrolidine ring with amino group |
| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 0.88 | Piperidine ring structure |
| (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | 0.93 | Fluorinated pyrrolidine derivative |
This table illustrates the structural similarities between TBDAC and other compounds, emphasizing its unique difluoroazepane structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups. For analogous compounds, tert-butyl carboxylates are synthesized via nucleophilic substitution or coupling reactions using catalysts like triethylamine in solvents such as tetrahydrofuran (THF) . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine nucleophiles) are critical for minimizing side products. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures >95% purity .
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry (e.g., splitting patterns for fluorine atoms at C4) and mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+ ≈ 307.18 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The tert-butyl group enhances steric protection, but the aminoethyl moiety may oxidize. Store at −20°C under inert gas (N2/Ar) in amber vials to prevent hydrolysis or photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine atoms at C4 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The difluoro group increases electrophilicity at adjacent carbons, facilitating SN2 reactions. Kinetic studies (e.g., monitoring reaction rates via TLC or in situ IR) show faster substitution at C5 compared to non-fluorinated analogs. Computational modeling (DFT) predicts charge distribution and transition-state geometries .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar azepane derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using positive controls (e.g., known enzyme inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) . For example, fluorinated azepanes show variable binding to G-protein-coupled receptors (GPCRs) due to conformational flexibility; molecular dynamics simulations can reconcile conflicting IC50 values .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?
- Methodological Answer : Synthesize derivatives with modifications at the aminoethyl group (e.g., alkylation, acylation) and evaluate potency in in vitro assays (e.g., kinase inhibition, antimicrobial MIC). Use QSAR models to correlate logP, polar surface area, and bioactivity. For fluorinated analogs, fluorine’s electronegativity and steric effects are critical for membrane permeability .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : The tert-butyl carbamate group hydrolyzes under acidic conditions (e.g., HCl/dioxane), while the azepane ring remains intact. Under basic conditions (e.g., NaOH/MeOH), the aminoethyl group may undergo β-elimination. Monitor degradation via LC-MS and propose mechanisms using isotopic labeling (e.g., deuterated solvents) .
Key Research Findings
- Synthetic Efficiency : Coupling reactions with THF/triethylamine achieve >70% yield for tert-butyl azepane analogs .
- Biological Relevance : Fluorinated azepanes exhibit enhanced blood-brain barrier penetration in rodent models .
- Mechanistic Clarity : DFT calculations confirm fluorine’s role in stabilizing transition states during SN2 reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
